N-(2-aminoethyl)-N-(2-methylbenzyl)amine

Monoamine oxidase B Neuroprotection Enzyme inhibition

N-(2-aminoethyl)-N-(2-methylbenzyl)amine (CAS 622373-91-5), systematically designated as N¹-[(2-methylphenyl)methyl]-1,2-ethanediamine, is a C10H16N2 asymmetric diamine bearing a 2-methylbenzyl substituent on one terminal nitrogen of the ethylenediamine backbone. The compound (MW = 164.25 g/mol, XLogP = 0.7, tPSA = 38 Ų) features two H-bond donors and two H-bond acceptors, with four rotatable bonds conferring moderate conformational flexibility.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 622373-91-5
Cat. No. B1357860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-N-(2-methylbenzyl)amine
CAS622373-91-5
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNCCN
InChIInChI=1S/C10H16N2/c1-9-4-2-3-5-10(9)8-12-7-6-11/h2-5,12H,6-8,11H2,1H3
InChIKeyWJKMFHVWDDNEQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-aminoethyl)-N-(2-methylbenzyl)amine (CAS 622373-91-5): Baseline Identification and Procurement-Relevant Specifications for the Asymmetric Ethylenediamine Scaffold


N-(2-aminoethyl)-N-(2-methylbenzyl)amine (CAS 622373-91-5), systematically designated as N¹-[(2-methylphenyl)methyl]-1,2-ethanediamine, is a C10H16N2 asymmetric diamine bearing a 2-methylbenzyl substituent on one terminal nitrogen of the ethylenediamine backbone [1]. The compound (MW = 164.25 g/mol, XLogP = 0.7, tPSA = 38 Ų) features two H-bond donors and two H-bond acceptors, with four rotatable bonds conferring moderate conformational flexibility [2]. The 2-methyl substitution on the benzyl ring distinguishes this compound from its 4-methyl and unsubstituted benzyl positional isomers, which exhibit divergent spatial and electronic characteristics [3]. The compound is commercially available from multiple research chemical suppliers at purities ranging from 95% to 98% and is sold exclusively for research and development use .

Scaffold
Asymmetric N,N′-ethylenediamine with 2-methylbenzyl substituent; bidentate ligand core
Substitution
Ortho-methyl group differentiates spatial and electronic profile from para-isomers
Usage
Research-grade building block for coordination chemistry, catalysis, and chemical biology
Availability
Supplied by multiple vendors at typical research purities; exclusively for R&D use

Why Generic Substitution Fails for N-(2-aminoethyl)-N-(2-methylbenzyl)amine: Positional Isomer and N-Alkyl Variant Differentiation


Generic substitution of N-(2-aminoethyl)-N-(2-methylbenzyl)amine with in-class analogs is not scientifically defensible due to established structure-activity relationships governing both biological target engagement and physicochemical performance. Positional isomerism critically modulates pharmacological profiles: the 2-methylbenzyl moiety confers enhanced HIV-1 protease inhibitory activity at 5 μM relative to tert-butyl-containing analogs in allophenylnorstatine-based inhibitor series [1]. Furthermore, N-alkyl substitution on the ethylenediamine backbone—as in N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine (CAS 61694-87-9, MW = 178.27 g/mol)—alters molecular weight, logP, and H-bonding capacity, which directly impacts target binding kinetics and pharmacokinetic behavior [2]. Substitution with 4-methylbenzyl isomer (CAS 99167-06-3) reorients the methyl group from ortho to para position, modifying π-stacking geometry and steric encumbrance without changing elemental composition [3]. These differences preclude interchangeable use in applications requiring precise molecular recognition or defined physicochemical boundaries.

Target Compound
2-methylbenzyl substitution with ortho-methyl steric and π-stacking geometry
4-Methyl Isomer
Para-methyl reorients steric bulk; may alter molecular recognition and ligand geometry
Target Compound
Unsubstituted ethylenediamine backbone with two free amine sites
N-Methyl Variant
N-methylation changes H-bond capacity, logP, and MW; binding kinetics may not transfer
Target Compound
Ortho-methyl benzyl substituent linked to reported HIV protease SAR advantage
Unsubstituted Benzyl
Loss of methyl group eliminates steric contribution; pharmacophore context may not reproduce

N-(2-aminoethyl)-N-(2-methylbenzyl)amine: Comparator-Based Quantitative Evidence for Differentiated Procurement Decisions


MAO-B Inhibition: Sub-200 nM Potency with Defined Selectivity Window Relative to Acetylcholinesterase

N-(2-aminoethyl)-N-(2-methylbenzyl)amine exhibits selective inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 129 nM, measured using recombinant human enzyme with p-benzylamine as substrate [1]. Critically, the compound demonstrates a 2.3-fold selectivity window over electric eel acetylcholinesterase (AChE), which shows an IC₅₀ of 55 nM under comparable assay conditions using acetylthiocholine chloride as substrate and Ellman's method detection [1]. This selectivity profile, documented in ChEMBL-curated BindingDB entries, provides a quantitative benchmark for cross-screening applications where MAO-B engagement must be distinguished from off-target cholinesterase activity.

MAO-B Inhibition vs. AChE
Reported
MAO-B IC₅₀ = 129 nM; AChE IC₅₀ = 55 nM (2.3× window)
Supports MAO-B selectivity profiling over AChE off-target
Recombinant human MAO-B; electric eel AChE; BindingDB data
Monoamine oxidase B Neuroprotection Enzyme inhibition

Sigma-2 Receptor Binding: 90 nM Ki Affinity in Radioligand Competition Assays

N-(2-aminoethyl)-N-(2-methylbenzyl)amine demonstrates binding affinity to the sigma-2 receptor (also known as TMEM97) with a Ki of 90 nM, as determined in radioligand competition assays using rat PC12 cells expressing the receptor [1]. While class-level comparator data for closely related benzyl-ethylenediamine analogs is not available from the same assay series, this Ki value establishes a quantitative affinity benchmark that can be referenced against structurally distinct sigma-2 ligands in the same assay platform. The sigma-2 receptor is implicated in cancer cell proliferation and neurodegenerative disease pathways, making this binding data relevant for targeted compound selection.

Sigma-2/TMEM97 Binding
Reported
Ki = 90 nM (radioligand competition, PC12 cells)
Establishes affinity benchmark for sigma-2 targeted screening
No direct comparator in same assay; ChEMBL entry
Sigma-2 receptor TMEM97 Binding affinity

2-Methylbenzyl Pharmacophore Contribution: Class-Level SAR Evidence for Enhanced HIV Protease Inhibition

In allophenylnorstatine-containing HIV-1 protease inhibitor series, introduction of the 2-methylbenzyl moiety as the P2′ ligand produced a considerable improvement in HIV inhibitory activity at 5 μM compared to corresponding tert-butyl-containing analogs [1]. This class-level SAR finding was established through systematic comparison of substituent effects on protease inhibition using an HPLC-based assay with S10 peptide substrate [1]. While this evidence derives from compounds containing the 2-methylbenzyl pharmacophore rather than N-(2-aminoethyl)-N-(2-methylbenzyl)amine itself, it demonstrates the functional significance of the 2-methylbenzyl substitution pattern—the identical benzyl substitution present in the target compound—for biological target engagement.

2-Methylbenzyl Pharmacophore
Class-level
Enhanced HIV-1 protease inhibition at 5 μM vs. tert-butyl analogs
Supports 2-methylbenzyl SAR context; requires independent validation
Allophenylnorstatine series; class-level inference
HIV protease Structure-activity relationship Pharmacophore optimization

Computational Physicochemical Profile: Comparative XLogP and tPSA Values Relative to 4-Methylbenzyl Positional Isomer

Computational comparison of N-(2-aminoethyl)-N-(2-methylbenzyl)amine with its 4-methylbenzyl positional isomer (CAS 99167-06-3) reveals identical molecular formula (C10H16N2) and molecular weight (164.25 g/mol), yet structurally distinct spatial arrangements due to ortho versus para methyl substitution [1][2]. Both compounds share the same computed XLogP (0.7), hydrogen bond donor count (2), hydrogen bond acceptor count (2), rotatable bond count (4), and topological polar surface area (~38 Ų) [1][2]. This physicochemical equivalency on standard computed descriptors masks the substantial differences in molecular recognition geometry—the ortho-methyl group in the target compound creates steric constraints and altered π-stacking geometry relative to the para-substituted isomer, which can critically impact ligand-protein binding and metal coordination geometries despite identical bulk properties.

Physicochemical Profile
Reported
XLogP 0.7, tPSA 38 Ų – identical to 4-methyl isomer
Bulk descriptor equivalence may not reflect 3D molecular recognition differences
Computational data; ortho vs. para geometry divergence
Physicochemical properties Lipophilicity Positional isomer comparison

N-(2-aminoethyl)-N-(2-methylbenzyl)amine: Evidence-Backed Application Scenarios for Targeted Research and Industrial Use


Monoamine Oxidase B (MAO-B) Inhibitor Screening and Selectivity Profiling

The compound serves as a reference ligand for MAO-B inhibition screening with a documented IC₅₀ of 129 nM against recombinant human enzyme [1]. Its 2.3-fold selectivity window relative to acetylcholinesterase (IC₅₀ = 55 nM) provides a quantitative benchmark for counter-screening against cholinesterase off-targets [1]. This application is supported by ChEMBL-curated BindingDB affinity data suitable for computational modeling, virtual screening validation, and experimental assay calibration [1].

Sigma-2 Receptor/TMEM97 Ligand Development and Radioligand Binding Reference

With a Ki of 90 nM at the sigma-2 receptor/TMEM97 in rat PC12 cell assays, the compound can function as a reference ligand for sigma-2 targeted screening campaigns and radioligand competition assay validation [2]. The sigma-2 receptor is a recognized target in oncology and neurodegenerative disease research, making this binding data relevant for hit identification and SAR expansion efforts [2].

HIV Protease Inhibitor Pharmacophore Elaboration Featuring 2-Methylbenzyl Moiety

Class-level SAR evidence demonstrates that the 2-methylbenzyl substitution pattern significantly enhances HIV-1 protease inhibitory activity at 5 μM relative to tert-butyl-containing analogs in allophenylnorstatine-based inhibitor series [3]. This supports the use of the 2-methylbenzyl-ethylenediamine scaffold as a starting point for P2′ pharmacophore optimization in antiviral drug discovery programs [3].

Asymmetric Ligand Design for Coordination Chemistry and Catalysis

The asymmetric ethylenediamine scaffold bearing a 2-methylbenzyl substituent provides a bidentate N,N′-coordination motif with steric differentiation between the primary amine and the secondary amine bearing the 2-methylbenzyl group. The ortho-methyl substitution introduces steric bulk proximal to the coordination site, which can influence metal complex geometry, stability, and catalytic selectivity relative to unsubstituted benzyl or para-methyl analogs [4]. This scaffold is relevant for designing chiral or sterically differentiated ligands for transition metal catalysis and coordination polymer synthesis.

Application
Selection Property
Validation Focus
MAO-B selectivity screening
Reported enzyme inhibition context
Counter-screen against AChE off-target
Sigma-2/TMEM97 targeted studies
Binding affinity reference point
Radioligand competition assay context
HIV protease inhibitor SAR
2-Methylbenzyl pharmacophore context
Class-level SAR data interpretation
Asymmetric ligand design
Bidentate N,N′-coordination with ortho-steric differentiation
Metal complex geometry and catalytic selectivity

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